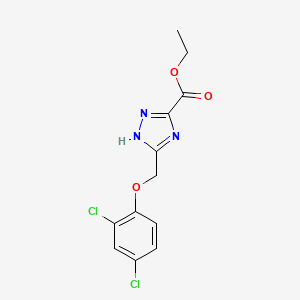

ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O3/c1-2-19-12(18)11-15-10(16-17-11)6-20-9-4-3-7(13)5-8(9)14/h3-5H,2,6H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFVEBOPJXIJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, the reaction between ethyl hydrazinoacetate and 2,4-dichlorophenoxyacetic acid under acidic conditions can yield the desired triazole ring.

-

Esterification: : The carboxylic acid group in the triazole derivative is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid. This step converts the carboxylic acid group into an ethyl ester group.

-

Final Product Formation: : The final step involves the introduction of the dichlorophenoxymethyl group. This can be achieved through a nucleophilic substitution reaction where the triazole ester reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring or the phenoxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : Reduction reactions can target the triazole ring or the ester group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

-

Substitution: : Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in water or ethanol, or amines in organic solvents.

Major Products

Oxidation: Products may include triazole N-oxides or hydroxylated phenoxy derivatives.

Reduction: Reduced triazole derivatives or alcohols from ester reduction.

Substitution: Amino or thiol-substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of

Biological Activity

Ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate has the molecular formula and a molecular weight of 304.14 g/mol. The triazole ring is a key feature that contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety often interacts with enzymes involved in various metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

- Antifungal Activity : Similar triazole compounds are known for their antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound may exhibit similar activity against various fungal strains.

- Antiproliferative Effects : Research indicates that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Antifungal Activity

A study evaluated the antifungal efficacy of ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate against several fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 64 µg/mL |

These results suggest that the compound exhibits moderate antifungal activity, particularly against Aspergillus niger.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 8.5 |

The IC50 values indicate that ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate possesses significant anticancer properties.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Case Study on Antifungal Efficacy : A clinical trial investigated the use of this compound in treating systemic fungal infections in immunocompromised patients. The results showed a significant reduction in fungal load compared to standard treatments.

- Research on Anticancer Properties : In a laboratory setting, ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate was tested on tumor-bearing mice. The treatment led to a marked decrease in tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The triazole core allows diverse functionalization. Key analogues include:

Key Observations :

Physicochemical Properties

Q & A

Q. What are the key synthetic routes for ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate, and how are yields optimized?

The compound is synthesized via cyclocondensation of precursors such as ethyl 2-chloro-2-oxoacetate and substituted phenoxymethyltriazole intermediates. Optimization involves controlling reaction temperature (reflux conditions) and using catalysts like methylsulfonic acid. TLC is critical for monitoring reaction progress, and flash chromatography (e.g., EtOAc/cyclohexane) ensures purity . Yield improvements (e.g., 37% in one protocol) rely on stoichiometric ratios and solvent selection (e.g., toluene for reflux) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : To confirm the triazole ring substitution pattern and ester functionality.

- FTIR : For identifying carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings (e.g., 84.59° between phenyl groups) .

Q. How do steric and electronic effects influence its reactivity in further functionalization?

The 1,2,4-triazole core and dichlorophenoxymethyl group create steric hindrance, limiting nucleophilic attack at the 5-carboxylate position. Electron-withdrawing Cl atoms enhance electrophilicity at the triazole ring, favoring substitutions at the 1H position. Computational modeling (e.g., DFT) predicts regioselectivity in reactions like alkylation or acylation .

Advanced Research Questions

Q. What computational strategies can predict biological activity or reaction pathways for this compound?

Quantum chemical calculations (e.g., reaction path searches using density functional theory) model transition states and intermediates. For example, ICReDD integrates experimental data with computational predictions to narrow optimal reaction conditions, reducing trial-and-error cycles . Molecular docking studies assess binding affinity to biological targets (e.g., fungal CYP51 enzymes) based on triazole pharmacophores .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Conflicting bioactivity data (e.g., antifungal vs. antibacterial efficacy) may arise from polymorphic forms or hydration states. Single-crystal X-ray diffraction identifies hydrogen-bonding networks (e.g., N4–H⋯O2 interactions) that influence solubility and target binding. Comparative studies across polymorphs can correlate structural features with activity trends .

Q. What experimental designs address low reproducibility in triazole-based syntheses?

- DoE (Design of Experiments) : Optimizes variables (temperature, solvent polarity, catalyst loading) to maximize yield and minimize side products.

- In situ monitoring : ReactIR or HPLC tracks intermediate formation.

- Cross-validation : Replicating syntheses under inert atmospheres (e.g., N₂) controls moisture-sensitive steps .

Q. How does the dichlorophenoxymethyl group impact metabolic stability in pharmacokinetic studies?

The 2,4-dichloro substitution enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. In vitro microsomal assays (e.g., liver S9 fractions) quantify oxidative degradation rates. Metabolite identification (LC-MS/MS) reveals dechlorination or ester hydrolysis pathways .

Methodological Guidance for Data Analysis

Q. What statistical approaches validate structure-activity relationships (SAR) for triazole derivatives?

- Multivariate regression : Correlates substituent electronic parameters (Hammett σ) with bioactivity.

- Cluster analysis : Groups compounds by functional group similarity and activity profiles.

- Error analysis : Tools like Bayesian inference or Monte Carlo simulations quantify uncertainty in IC₅₀ or MIC measurements .

Q. How are heterogeneous catalytic systems optimized for scaling triazole syntheses?

- Catalyst screening : Immobilized metal catalysts (e.g., Pd/C) improve recyclability.

- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps.

- Kinetic studies : Arrhenius plots identify rate-limiting steps (e.g., cyclocondensation) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.